

An In-depth Technical Guide on 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate

Cat. No.: B023342

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**. The information is intended for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

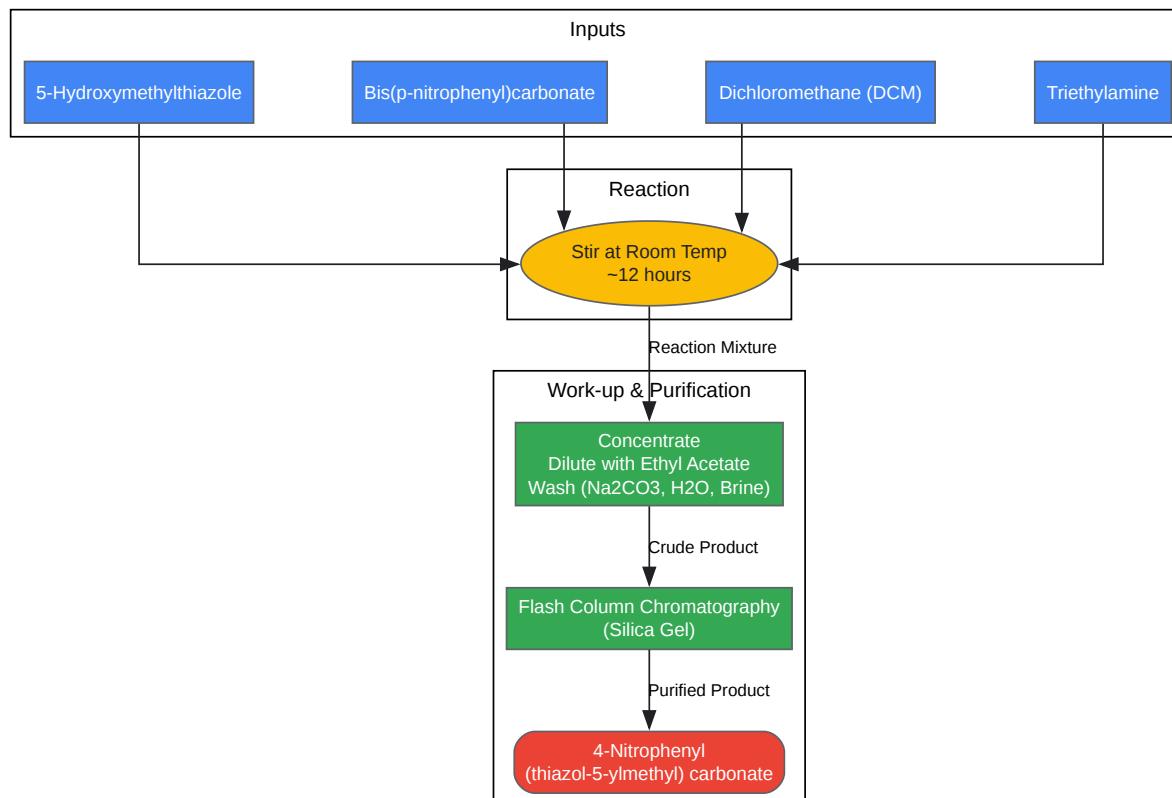
4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is a solid, pale-yellow organic compound.^{[1][2]} It is primarily known as a key intermediate in the synthesis of Ritonavir, an antiretroviral medication.^{[1][3][4]} The core physicochemical and computed properties are summarized below for easy reference.

Table 1: General Physicochemical Properties

Property	Value	Source(s)
CAS Number	144163-97-3	[3] [5] [6]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₅ S	[1] [3] [5] [6]
Molecular Weight	280.26 g/mol	[1] [3] [5] [6]
Appearance	Pale-Yellow Solid	[1] [2]
Melting Point	65-67°C	[1] [2]
Boiling Point	475.3 ± 45.0 °C (Predicted)	[1] [2]
Purity	≥97%	[6] [7] [8]
Solubility	Soluble in Chloroform, slightly soluble in Ethyl Acetate.	[2]
Storage Conditions	Keep in a dark place, sealed in dry, at 2-8°C.	[2]

Table 2: Computed Molecular Descriptors

Descriptor	Value	Source(s)
IUPAC Name	(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate	[3] [5]
Exact Mass	280.01539253 Da	[1] [5]
XLogP3	2.5	[1] [5]
Topological Polar Surface Area (TPSA)	122 Å ² / 123 Å ²	[1] [5]
Hydrogen Bond Acceptor Count	7	[1] [6]
Rotatable Bond Count	5	[1]
Complexity	328	[1] [5]


Experimental Protocols: Synthesis

The primary synthesis route for **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** involves the reaction of 5-hydroxymethylthiazole with a carbonate precursor in the presence of a base.[2]

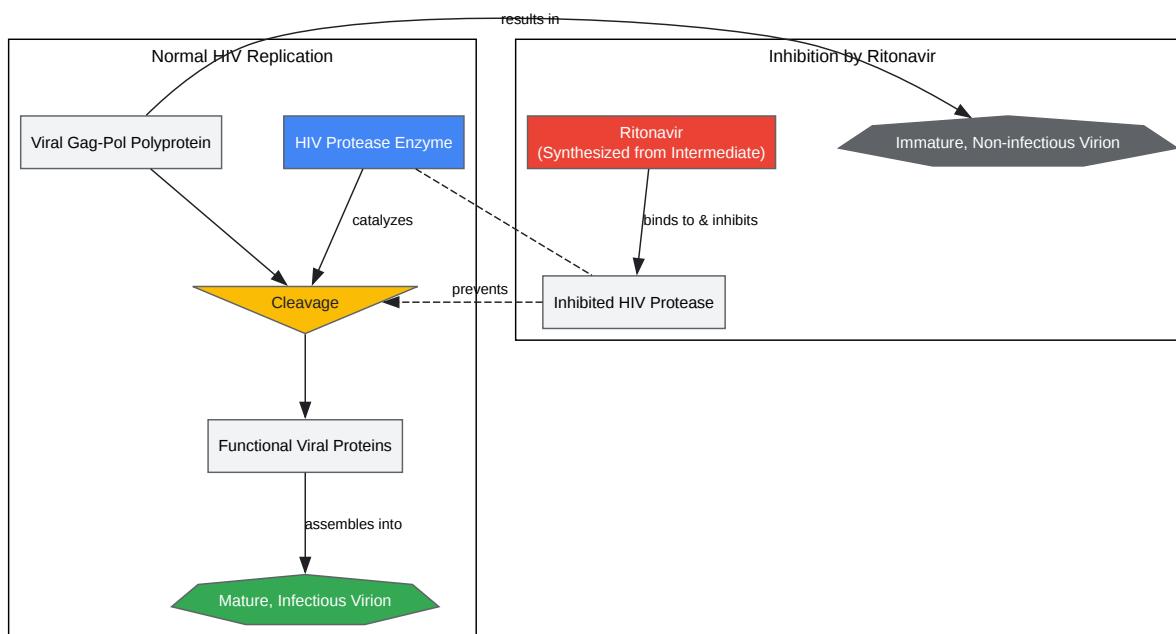
General Procedure:

- Reactant Preparation: 5-hydroxymethylthiazole (1.0 equivalent) and bis(p-nitrophenyl)carbonate (approx. 1.1 equivalents) are dissolved in a suitable solvent such as dichloromethane (DCM).[2]
- Base Addition: Triethylamine (approx. 1.5 equivalents) is added to the solution.[2]
- Reaction: The mixture is stirred at room temperature for approximately 12 hours.[2]
- Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is diluted with ethyl acetate and washed sequentially with a saturated aqueous sodium carbonate (Na_2CO_3) solution, water, and brine.[2]
- Purification: The organic layer is dried and the solvent is removed. The crude product is then purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system, to yield the final product.[2]

An alternative approach involves the use of 4-nitrophenyl chloroformate in the presence of a base like pyridine.[9]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**.


Biological Relevance and Signaling Pathways

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is not known to have significant biological activity itself. Its primary importance lies in its role as a key building block for the synthesis of Ritonavir.[3][10] Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS.[4]

Mechanism of Action of Ritonavir:

HIV, the virus that causes AIDS, replicates by producing long polyprotein chains that must be cleaved by an enzyme called HIV protease into smaller, functional proteins. This cleavage is essential for the assembly of new, mature, and infectious virus particles (virions).

Ritonavir is designed to mimic the structure of the peptide linkage that HIV protease normally cleaves. It binds with high affinity to the active site of the HIV protease, preventing the enzyme from processing the viral polyproteins. As a result, only immature, non-infectious viral particles are produced, effectively halting the replication cycle of the virus within the body.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of HIV protease inhibition by Ritonavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate | 144163-97-3 [chemicalbook.com]
- 3. dev.klivon.com [dev.klivon.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate | C11H8N2O5S | CID 9882147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Synthonix, Inc > 144163-97-3 | 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate [synthonix.com]
- 8. calpaclab.com [calpaclab.com]
- 9. rsc.org [rsc.org]
- 10. 144163-97-3 CAS Manufactory [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023342#physicochemical-properties-of-4-nitrophenyl-thiazol-5-ylmethyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com